1-(Methoxymethoxy)-4-nitrobenzene
Overview
Description
1-(Methoxymethoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis of Methoxybenzene Derivatives
Methoxybenzene derivatives, including 1-(Methoxymethoxy)-4-nitrobenzene, have been structurally analyzed to understand their molecular configurations and interactions. For example, molecules of 1,2-dimethoxy-4-nitrobenzene were found to be planar, with molecules linked to form hydrogen-bonded dimers, suggesting potential applications in material science and molecular engineering (Fun et al., 1997).
Synthesis Methods
Studies have explored various synthesis methods of methoxybenzene compounds. For instance, a new method to synthesize 4-methoxyphenol from 4-methoxy-1-nitrobenzene, an intermediate compound related to this compound, highlights efficient synthesis pathways, potentially useful in pharmaceuticals and organic chemistry (Jian, 2000).
Unconventional Reactions
An unconventional reaction of diazomethane with 1,3,6-trihydroxy-2-methyl-4-nitrobenzene, related to this compound, produced novel compounds with potential applications in organic synthesis and drug development (Jones et al., 1977).
Electrochemical Properties
The electrochemical properties of related compounds, like 4-nitrobenzene and 4-methoxybenzene, have been investigated, revealing insights into the electron-transfer process. These findings can inform the development of high power-rate electrode-active materials, relevant in energy storage and electrochemistry (Rappich et al., 2006).
Antibacterial Studies
Compounds like 1,2-bis(N’-2,3 and 4-methoxybenzoylthioureido)-4-nitrobenzene have shown higher efficacy against Gram-positive bacteria than Gram-negative bacteria. This insight is crucial for the development of new antibacterial agents and understanding the mechanism of action (Halim et al., 2012).
Photophysics and Photochemistry
The complex photophysics and photochemistry of simple nitroaromatic compounds like nitrobenzene, closely related to this compound, have been studied. This research provides valuable insights into the photodegradation pathways, useful in environmental chemistry and photophysics (Giussani & Worth, 2017).
Properties
IUPAC Name |
1-(methoxymethoxy)-4-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLDOJPSORMLNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472646 | |
Record name | 4-methoxymethoxynitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880-03-5 | |
Record name | 4-methoxymethoxynitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.